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molecular formula C13H10O2 B1296334 2-Dibenzofuranmethanol CAS No. 86607-82-1

2-Dibenzofuranmethanol

Cat. No. B1296334
M. Wt: 198.22 g/mol
InChI Key: ZMBVDFRNENAAKX-UHFFFAOYSA-N
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Patent
US08772316B2

Procedure details

To a solution of dibenzo[b,d]furan-2-carbaldehyde (191 mg, 973 μmol) in THF (10 mL) in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added NaBH4 (37 mg, 0.978 mmol) and the mixture was stirred for 2 h at RT and quenched by adding 10 mL of a 1 N aq. HCl solution. The reaction mixture was stirred at RT for 20 min and extracted with CH2Cl2 (2×50 mL). The organic phase was washed with water (10 mL), brine (10 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum to afford dibenzo[b,d]furan-2-ylmethanol CCH 34116 as an off-white solid (192 mg, 100% yield).
Quantity
191 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH:14]=[O:15].[BH4-].[Na+]>C1COCC1>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:14][OH:15] |f:1.2|

Inputs

Step One
Name
Quantity
191 mg
Type
reactant
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
37 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding 10 mL of a 1 N aq. HCl solution
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×50 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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